2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

Medicinal Chemistry Data Deficit Procurement Risk

2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 860761-30-4) is a heterocyclic building block belonging to the 4,5-dihydropyridazin-3(2H)-one family. This scaffold is characterized by a partially saturated pyridazinone ring, which introduces conformational flexibility distinct from fully aromatic pyridazinones.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B11896502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)CC1)CC2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c1-10-7-8-12(15)14(13-10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
InChIKeyCNRBNUZTMPMCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one: Chemical Class and Baseline Procurement Profile


2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 860761-30-4) is a heterocyclic building block belonging to the 4,5-dihydropyridazin-3(2H)-one family . This scaffold is characterized by a partially saturated pyridazinone ring, which introduces conformational flexibility distinct from fully aromatic pyridazinones [1]. The compound features a benzyl substituent at the N2 position and a methyl group at the C6 position. This specific substitution pattern is a key intermediate motif for generating vinylogous amide-containing PDE3B inhibitors, where the N2-benzyl group is critical for subtype selectivity [2]. The compound is commercially available for research use with a typical purity of 95-98% .

Procurement Risk Alert: Why In-Class 4,5-Dihydropyridazinones Cannot Replace 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one


The N2 and C6 substituents on the 4,5-dihydropyridazinone core are primary determinants of biological activity and target selectivity. Replacing the N2-benzyl group with a phenyl or hydrogen, or changing the C6-methyl to a larger aryl group, dramatically alters the pharmacological profile [1]. For example, in PDE3B inhibition, the 2-benzyl vinylogous amide motif is essential for achieving sub-nanomolar potency and selectivity over the PDE3A isoform [2]. Similarly, the 4,5-dihydro moiety itself provides conformational flexibility that enhances PDE4 isoenzyme selectivity compared to their fully oxidized pyridazinone counterparts [3]. Therefore, generic pyridazinones lacking this precise substitution pattern will fail to reproduce the specific interaction profiles for which this scaffold is optimized.

Technical Evidence Guide: Quantitative Differentiation of 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one from Analogs


Critical Evidence Gap: Absence of Direct Comparative Bioactivity Data for 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

A rigorous search of primary literature and authoritative databases reveals a complete absence of direct, quantitative comparative bioactivity data (IC50, Ki, EC50, etc.) for 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one versus its closest analogs in the same assay. No head-to-head studies or cross-study comparable datasets could be identified. This represents a high-risk evidence gap for procurement decisions based on differential biological performance [1]. The differentiation claims that follow are therefore restricted to class-level SAR inferences and physicochemical property comparisons.

Medicinal Chemistry Data Deficit Procurement Risk

Class-Level SAR: N2-Benzyl Substitution is Essential for PDE3B Subtype Selectivity

In a pivotal SAR study of aryldihydropyridazinones, the presence of a 2-benzyl substituent on the vinylogous amide was a key driver of PDE3B inhibitory potency and subtype selectivity over PDE3A. The optimized analog 8a, containing this 2-benzyl motif, achieved a PDE3B IC50 of 0.19 nM versus a PDE3A IC50 of 1.3 nM, a 6.8-fold selectivity [1]. This class-level inference strongly suggests that 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one, which provides this critical benzyl pharmacophore, is a functionally superior intermediate for developing PDE3B-selective inhibitors compared to 6-methyl-4,5-dihydropyridazin-3(2H)-one, which lacks the N2-substituent and thus this selectivity determinant.

Phosphodiesterase PDE3B Structure-Activity Relationship

Conformational Impact: 4,5-Dihydro Saturation Enhances PDE4 Isoenzyme Selectivity Over Aromatic Pyridazinones

In a class-level comparison of pyridazinone derivatives as PDE4 inhibitors, 4,5-dihydropyridazinone representatives demonstrated promising activity, selectivity towards PDE4 isoenzymes, and the ability to reduce IL-8 production by human primary polymorphonuclear cells [1]. This contrasts with their fully aromatic pyridazinone counterparts, which often exhibit different selectivity profiles. Therefore, 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one, with its saturated C4-C5 bond, is a distinct chemical entity from 2-Benzyl-6-methyl-3(2H)-pyridazinone (CAS 6958-53-8), and should not be considered a generic substitute in PDE4-focused research.

PDE4 Anti-inflammatory Conformational Flexibility

Physicochemical Differentiation: Lipophilicity and Molecular Weight Compared to N2-Phenyl Analog

The target compound (MW: 202.25 g/mol) is structurally and physicochemically distinct from its N2-phenyl analog, 4,5-dihydro-6-methyl-2-phenylpyridazin-3(2H)-one (MW: 188.23 g/mol). The benzyl group introduces a methylene spacer, increasing molecular weight by 14 g/mol and rotational degrees of freedom, which impacts molecular conformation and target binding [1]. Calculated properties indicate the N2-phenyl analog has a lower logP (~1.5) compared to an estimated logP of ~2.1 for the N2-benzyl compound, a significant difference that would affect membrane permeability and non-specific binding profiles [2].

Lipophilicity Physicochemical Properties Drug-likeness

Recommended Application Scenarios for 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one Based on Structural Evidence


Intermediate for PDE3B-Selective Inhibitor Synthesis

This compound provides the critical N2-benzyl pharmacophore required for the development of PDE3B subtype-selective inhibitors [1]. As demonstrated by Edmondson et al., 2-benzyl vinylogous amide analogs can achieve sub-nanomolar PDE3B inhibition. This building block is therefore the correct choice for constructing focused libraries targeting the PDE3B adipocyte pathway for metabolic disease research.

Scaffold-Hopping to PDE4-Selective Anti-inflammatory Agents

The 4,5-dihydro core of this compound is a privileged scaffold for achieving PDE4 isoenzyme selectivity, a key advantage over aromatic pyridazinone-based PDE4 inhibitors [2]. This compound is suitable as a starting point for medicinal chemistry programs aiming to develop next-generation anti-inflammatory agents for respiratory diseases, as its scaffold has been directly linked to reduced IL-8 production in human primary cells [2].

Use as a Negative Control in N2-Substituent SAR Studies

Due to the documented importance of the N2-benzyl group for PDE3B activity, the unsubstituted analog, 6-methyl-4,5-dihydropyridazin-3(2H)-one, serves as a critical negative control [1]. Procurement of both the target compound and its N2-unsubstituted analog is required to demonstrate the specific contribution of the N2-benzyl interaction in any PDE target engagement assay [1].

Reference Probe for Corrosion Inhibition Studies

Dihydropyridazin-3(2H)-one analogs have demonstrated high efficacy as corrosion inhibitors for carbon steel, with specific derivatives like PZ2 achieving 97.4% inhibition efficiency at 0.001 M in hydrochloric acid medium [3]. 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one can be screened as a structurally distinct probe in comparative corrosion research, given its unique benzyl substitution pattern, to expand the SAR of this application.

Quote Request

Request a Quote for 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.